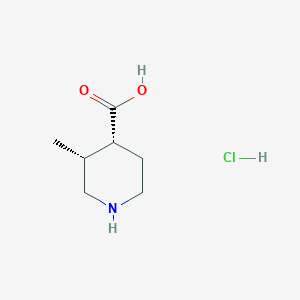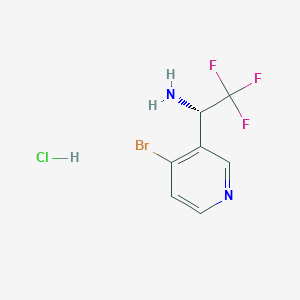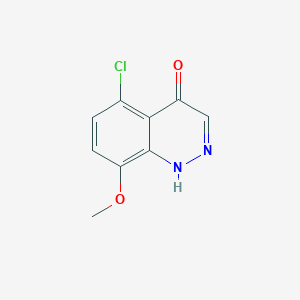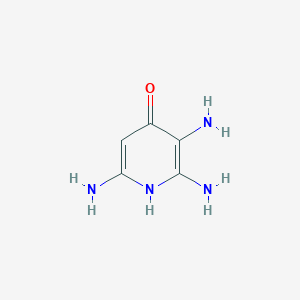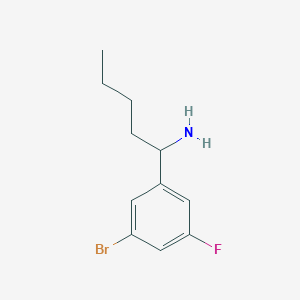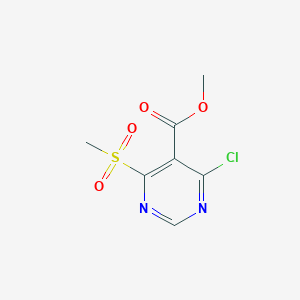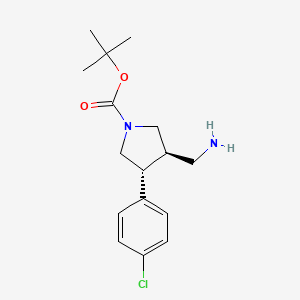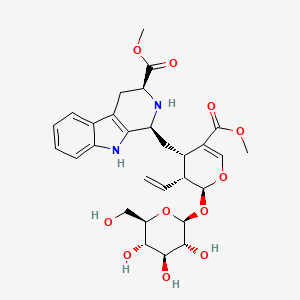
5(S)-5-Carbomethoxystrictosidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(S)-5-Carbomethoxystrictosidine is a complex organic compound that belongs to the class of indole alkaloids These compounds are known for their diverse biological activities and are often found in various plant species
Métodos De Preparación
The synthesis of 5(S)-5-Carbomethoxystrictosidine typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the indole core, followed by the introduction of the carbomethoxy group at the 5-position. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and protective groups to ensure the selectivity of the reactions.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow chemistry or the use of biocatalysts to improve yield and reduce the number of steps required.
Análisis De Reacciones Químicas
5(S)-5-Carbomethoxystrictosidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction is used to reduce double bonds or remove oxygen-containing groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
5(S)-5-Carbomethoxystrictosidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5(S)-5-Carbomethoxystrictosidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell survival.
Comparación Con Compuestos Similares
5(S)-5-Carbomethoxystrictosidine can be compared with other indole alkaloids, such as:
Vinblastine: Known for its use in cancer therapy.
Reserpine: Used in the treatment of hypertension.
Ajmalicine: Used as an antihypertensive agent.
What sets this compound apart is its unique structural features and the specific biological activities it exhibits. Its carbomethoxy group at the 5-position provides distinct chemical properties that can be exploited for various applications.
Propiedades
Fórmula molecular |
C29H36N2O11 |
|---|---|
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
methyl (1S,3S)-1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C29H36N2O11/c1-4-13-15(9-19-22-16(10-20(30-19)27(37)39-3)14-7-5-6-8-18(14)31-22)17(26(36)38-2)12-40-28(13)42-29-25(35)24(34)23(33)21(11-32)41-29/h4-8,12-13,15,19-21,23-25,28-35H,1,9-11H2,2-3H3/t13-,15+,19+,20+,21-,23-,24+,25-,28+,29+/m1/s1 |
Clave InChI |
MDCXDLDKQKBOES-XOMSRXTOSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC2=C([C@@H](N1)C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |
SMILES canónico |
COC(=O)C1CC2=C(C(N1)CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)





